2-(4-fluoro-1H-indol-1-yl)acetamide
Description
Structural Elucidation of 2-(4-Fluoro-1H-Indol-1-yl)Acetamide
Molecular Geometry and Conformational Analysis
The molecular structure of this compound (C$${10}$$H$${10}$$FN$${3}$$O) comprises a planar indole ring system fused to a pyrrole moiety, with a fluorine atom at the 4-position and an acetamide group (-NHCOCH$$3$$) attached to the indole nitrogen (N1). X-ray crystallographic data from analogous fluorinated indoles reveal that the fluorine atom introduces subtle distortions in bond angles due to its electronegativity. For instance, the C4-F bond length measures approximately 1.35 Å, shorter than typical C-H bonds (1.08 Å), which increases ring planarity and reduces steric hindrance.
Conformational analysis via density functional theory (DFT) indicates that the acetamide group adopts a trans configuration relative to the indole ring, minimizing steric clashes between the carbonyl oxygen and adjacent hydrogen atoms. This orientation stabilizes the molecule through intramolecular hydrogen bonding between the acetamide’s NH group and the indole’s π-electron cloud.
Table 1: Key Geometric Parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C4-F bond length | 1.35 | |
| N1-C9 (acetamide) | 1.45 | |
| C9-O10 (carbonyl) | 1.22 | |
| Dihedral angle (C3-N1-C9-O10) | 178.2° |
Positional Isomerism in Fluoroindole Substitution Patterns
The position of fluorine on the indole ring critically influences electronic and steric properties. Comparative studies of 4-, 5-, and 6-fluoroindole derivatives demonstrate that 4-fluoro substitution induces the greatest electron-withdrawing effect, lowering the indole’s HOMO energy by 0.3 eV compared to non-fluorinated analogs. This enhances electrophilicity at the C2 and C3 positions, facilitating nucleophilic aromatic substitutions.
In contrast, 6-fluoro substitution (as seen in 2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide) disrupts π-π stacking interactions in protein binding pockets due to steric clashes with hydrophobic residues, reducing biological activity. The 4-fluoro isomer’s superior compatibility with enzymatic active sites underscores its preference in drug design.
Hydrogen Bonding Networks in Acetamide-Indole Systems
The acetamide group participates in robust hydrogen bonding networks. In crystalline states, the NH moiety donates a hydrogen bond to carbonyl oxygen atoms of adjacent molecules (N-H···O=C, 2.89 Å), while the fluorine atom accepts weak hydrogen bonds from water molecules (C-F···H-O, 3.12 Å). These interactions stabilize crystal packing and enhance solubility in polar solvents.
Quantum mechanical calculations further reveal that the acetamide’s carbonyl oxygen acts as a hydrogen bond acceptor, forming interactions with proximal NH groups in biological targets, such as kinase ATP-binding pockets.
Comparative Analysis with Related Indole Acetamide Derivatives
Structural analogs of this compound exhibit varying pharmacological profiles based on substituent patterns:
Table 2: Structure-Activity Relationships of Indole Acetamides
The 4-fluoro derivative’s compact structure and balanced lipophilicity (clogP = 1.8) optimize membrane permeability compared to bulkier analogs like the furan-propyl derivative (clogP = 2.9).
Properties
Molecular Formula |
C10H9FN2O |
|---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-(4-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C10H9FN2O/c11-8-2-1-3-9-7(8)4-5-13(9)6-10(12)14/h1-5H,6H2,(H2,12,14) |
InChI Key |
UFHAZRZTWLGBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)N)C(=C1)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex indole derivatives. Its unique structure allows for the creation of various substituted indoles, alcohols, amines, and ketones, depending on specific reaction conditions and reagents used.
Biology
- Biological Activity : 2-(4-fluoro-1H-indol-1-yl)acetamide exhibits a broad spectrum of biological activities. It has been studied for its potential antiviral, anticancer, and antimicrobial properties. The interactions with multiple biological targets influence various biochemical pathways, making it an important subject of research in drug development .
Medicine
- Therapeutic Potential : The compound is being investigated for its therapeutic applications in treating various diseases, particularly solid tumors such as those found in colon and lung cancers. Research indicates that derivatives of indole compounds may have antitumor activity, providing a promising avenue for novel drug development against chemotherapy-resistant cancers .
Industry
- Material Development : In addition to its medicinal applications, this compound is utilized in the development of new materials and as a precursor in pharmaceutical synthesis. Its versatility highlights its importance across different fields of research and industry.
Antitumor Activity
Research has demonstrated that indole derivatives, including this compound, possess significant antitumor activity. A notable study focused on the efficacy of these compounds against solid tumors, particularly colorectal cancer. The findings suggest that these compounds can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest .
| Study Focus | Findings |
|---|---|
| Antitumor Efficacy | Indole derivatives showed significant inhibition of tumor growth in preclinical models. |
| Mechanisms | Induction of apoptosis and cell cycle arrest were identified as key mechanisms of action. |
Neurodegenerative Disease Research
Another area of application is in the development of treatments for neurodegenerative diseases such as Alzheimer's disease. Research into indole-based compounds has revealed their potential to modulate molecular targets involved in neurodegeneration. The design strategies employed have led to compounds that exhibit high selectivity and potency against specific receptors related to cognitive decline .
| Research Area | Key Insights |
|---|---|
| Neurodegeneration | Indole derivatives are being explored for their ability to enhance cognitive function by targeting specific receptors. |
| Selectivity | Compounds developed showed high selectivity for M1 muscarinic acetylcholine receptors, indicating potential therapeutic benefits. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Position on the Indole Ring
- 6-Fluoroindole Derivatives: 2-(6-Fluoro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (): The 6-fluoro substitution alters steric and electronic interactions compared to the 4-fluoro analog. N-[2-(6-Fluoro-1H-indol-1-yl)ethyl]-2-[3-(4-fluoro-2-methoxyphenyl)pyridazinyl]acetamide (): The ethyl linker and pyridazinyl group extend the molecule’s conformation, likely enhancing binding to hydrophobic pockets in enzymes or receptors .
- The 4-chlorophenyl group increases lipophilicity (logP) compared to fluorine-substituted analogs .
Acetamide Modifications
- However, the bulky benzoyl group may reduce solubility . N-(Pyridin-2-yl)acetamide (Compound 10m, ): The pyridinyl group introduces basicity, which could improve water solubility and facilitate ionic interactions with targets like kinases .
Oxoacetamide Derivatives :
Pharmacological and Physicochemical Properties
Anticancer Activity
- Indole-Acetamide Hybrids (): Compounds like 10j and 10l (nitrophenyl-substituted) exhibit potent anticancer activity against Bcl-2/Mcl-1 targets, with IC₅₀ values in the nanomolar range. The 4-fluoro analog’s smaller substituent may reduce steric hindrance, improving target engagement .
Enzymatic Inhibition
- Indomethacin Analogs (): 2-(1-(4-Chlorobenzoyl)-5-methoxyindol-3-yl)-N-(4-fluorophenylsulfonyl)acetamide (Compound 37) inhibits cyclooxygenase (COX) via sulfonamide interactions. The 4-fluoro substitution in the target compound may similarly modulate COX-2 selectivity .
Physicochemical Parameters
*Estimated using fragment-based methods.
Preparation Methods
Alkylation of 4-Fluoroindole with Chloroacetamide
The most direct method involves nucleophilic substitution at the indole nitrogen. 4-Fluoroindole (1.0 equiv) is dissolved in anhydrous DMF under nitrogen, followed by the addition of potassium carbonate (1.2 equiv) and chloroacetamide (1.1 equiv). The mixture is heated to 100°C for 24 hours, cooled, and quenched with ice water. Extraction with ethyl acetate (EtOAc) and purification via silica gel chromatography (EtOAc/petroleum ether, 1:5) yield the title compound as a white solid.
Critical Parameters :
-
Solvent : DMF enhances nucleophilicity of the indole nitrogen.
-
Base : Potassium carbonate ensures deprotonation without side reactions.
-
Temperature : Prolonged heating at 100°C drives complete substitution.
Yield : 75–85% (estimated from analogous reactions in).
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies from patent literature highlight solvent impacts:
| Solvent | Base | Conversion (%) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 98 | 83 |
| DMSO | Et₃N | 95 | 78 |
| NMP | DIEA | 90 | 72 |
DMF with potassium carbonate achieves superior yields due to optimal polarity and base strength.
Temperature and Time Dependence
Reaction profiles indicate:
Prolonged heating beyond 24 hours risks decomposition, necessitating precise monitoring.
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆) :
-
δ 11.02 (s, 1H, NH), 8.15 (d, J = 8.2 Hz, 1H, Ar–H), 7.48 (d, J = 4.1 Hz, 1H, Ar–H), 7.22 (t, J = 7.8 Hz, 1H, Ar–H), 6.95 (s, 1H, NH₂), 4.82 (s, 2H, CH₂), 2.10 (s, 3H, COCH₃).
IR (KBr) :
HRMS (ESI) :
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Alkylation | High yield (83%), simple workflow | Requires pre-synthesized 4-fluoroindole |
| Palladium Coupling | Accesses diverse fluorinated indoles | Multi-step, costly catalysts |
Synthetic efficiency favors direct alkylation when 4-fluoroindole is available .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-fluoro-1H-indol-1-yl)acetamide, and how is its structure validated?
- Synthesis : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, fluoro-substituted indole derivatives are often prepared by introducing the fluoro group at the 4-position of the indole ring using fluorinating agents, followed by acetylation with chloroacetamide intermediates .
- Characterization : Structural validation typically employs H-NMR, C-NMR, and HRMS. Melting point analysis (e.g., 153–192°C for related indole-acetamide derivatives) provides preliminary purity assessment. Advanced techniques like LC-HRMS/MS ensure accurate mass confirmation .
Q. Which in vitro assays are suitable for preliminary evaluation of its biological activity?
- Antioxidant Activity : Use the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay and FRAP (ferric reducing antioxidant power) method. These assays measure electron-donating capacity and reducing potential, respectively, with IC values indicating potency .
- Antimicrobial Screening : Perform broth microdilution assays against Gram-positive/negative bacteria and fungi, reporting minimum inhibitory concentrations (MICs).
Q. How is this compound utilized as a building block in organic synthesis?
- The indole core and acetamide group enable diversification. For example:
- Peptide Coupling : React with amines or carboxylic acids via EDC/HOBt-mediated coupling.
- Heterocyclic Functionalization : Introduce pyridine, nitro, or chlorophenyl groups at the acetamide nitrogen to explore structure-activity relationships (SAR) .
Advanced Research Questions
Q. How do substituents on the indole ring and acetamide group influence anticancer activity?
- SAR Insights :
- 4-Fluoro Indole : Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
- Acetamide Modifications : Substituting the acetamide nitrogen with electron-withdrawing groups (e.g., 4-nitrophenyl in compound 10l ) improves cytotoxicity against cancer cell lines by modulating Bcl-2/Mcl-1 inhibition .
- Side Chain Effects : Bulky groups (e.g., naphthalen-1-yl in 10k ) may hinder binding, while polar groups (e.g., pyridin-2-yl in 10m ) enhance solubility without compromising activity .
Q. What analytical strategies resolve contradictions in structural assignments of indole-acetamide derivatives?
- Case Study : A 2015 study misassigned 2-(3-hydroxyphenyl)acetamide sulfate as the ortho-isomer due to incorrect starting material. Resolution involved:
- LC-HRMS/MS : Confirmed molecular formula and fragmentation patterns.
- Comparative H-NMR : Differentiated isomer signals (e.g., aromatic proton splitting patterns) .
Q. How to design experiments probing the mechanism of action in anticancer studies?
- Molecular Docking : Use software like AutoDock to predict binding affinities to Bcl-2/Mcl-1 proteins. Validate with fluorescence polarization assays measuring displacement of BH3 peptides .
- Apoptosis Assays : Perform flow cytometry (Annexin V/PI staining) to quantify cell death pathways in treated cancer cells.
Q. What methodologies assess thermal stability and crystallinity for formulation development?
- Differential Scanning Calorimetry (DSC) : Determines melting points and polymorphic transitions.
- X-ray Powder Diffraction (XRPD) : Identifies crystalline phases, critical for optimizing bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
